4-methyl-1-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride
Description
4-Methyl-1-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride is a bicyclic heterocyclic compound featuring a rigid azabicyclo[2.2.2]octane scaffold with a methyl substituent at the 4-position and a carboxylic acid group at the 3-position, neutralized as a hydrochloride salt. This structure confers unique stereochemical and electronic properties, making it valuable in medicinal chemistry and synthetic applications. The bicyclo[2.2.2]octane framework enhances conformational rigidity, which is critical for receptor binding and metabolic stability in drug design .
Properties
CAS No. |
2703780-55-4 |
|---|---|
Molecular Formula |
C9H16ClNO2 |
Molecular Weight |
205.68 g/mol |
IUPAC Name |
4-methyl-1-azabicyclo[2.2.2]octane-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H15NO2.ClH/c1-9-2-4-10(5-3-9)6-7(9)8(11)12;/h7H,2-6H2,1H3,(H,11,12);1H |
InChI Key |
IUGXGFQOGVKMRC-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCN(CC1)CC2C(=O)O.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Cyclization Strategies for Bicyclo[2.2.2]octane Framework Formation
The azabicyclo[2.2.2]octane core is typically constructed via intramolecular cyclization of linear precursors. A method analogous to the synthesis of 3-azabicyclo[3.1.0]hexane-2-carboxylic acid involves treating cis-2-aminomethylcyclopropyl-1,1-dialkyl acetals with cyanides in the presence of alkanecarboxylic acids . For the target compound, a hypothetical precursor such as 4-methyl-2-(aminomethyl)quinolizidine could undergo cyclization under acidic conditions.
In US4255334A, the use of alkanecarboxylic acids (e.g., acetic acid) as solvents and catalysts facilitates the formation of N-alkanoyl intermediates, which are subsequently hydrolyzed to yield the bicyclic carboxylic acid . Applying this approach, 4-methyl-1-azabicyclo[2.2.2]octane-3-carbonitrile might be synthesized from a suitably functionalized amine precursor, followed by acid hydrolysis to the carboxylic acid .
Hydrogenation and Biphasic Purification
US20020128283A1 highlights the use of hydrogenation and biphasic solvent systems in purifying carbapenem antibiotics . For the target compound, catalytic hydrogenation could reduce unsaturated bonds in intermediates while employing a water/organic solvent system (e.g., 1-butanol/water) to isolate the product. Palladium-on-carbon or ruthenium catalysts, as described in CN109678726A, may facilitate selective reductions .
Example Protocol :
-
Catalyst : 5% Pd/C (1–5 wt% substrate loading).
-
Solvent System : 1-Butanol/water (3:1 v/v).
Acid-Catalyzed Cyclization and Salt Formation
A direct route involves cyclizing a linear amino acid precursor under strong acidic conditions. In US4255334A, treatment of N-alkanoyl-3-azabicyclo[3.1.0]hexane-2-carbonitrile with hydrochloric acid yields the bicyclic carboxylic acid hydrochloride . Adapting this method, 4-methyl-1-azabicyclo[2.2.2]octane-3-carbonitrile could be hydrolyzed in concentrated HCl at reflux, followed by crystallization from isopropanol/acetone .
Optimized Parameters :
-
Acid Concentration : 6M HCl.
-
Temperature : 80–100°C, 6–12 hours.
Comparative Analysis of Synthetic Routes
Purification and Crystallization Techniques
Isolating the hydrochloride salt often involves solvent crystallization. CN109678726A describes using isobutanol/acetone mixtures to crystallize trans-4-methyl cyclohexylamine hydrochloride with >99% purity . Similarly, the target compound may be purified via mixed-solvent recrystallization (e.g., ethanol/diethyl ether) to remove unreacted starting materials and byproducts .
Stereochemical Considerations
The bicyclo[2.2.2]octane system imposes rigid stereochemical constraints. Catalytic asymmetric hydrogenation, as in US20020128283A1, could enforce the desired configuration at the 3-carboxylic acid position . Chiral auxiliaries or enzymes may further enhance enantiomeric excess.
Scientific Research Applications
1.1. Analgesic and Anti-inflammatory Properties
Research indicates that compounds derived from the azabicyclo[2.2.2]octane scaffold exhibit analgesic and anti-inflammatory activities. These compounds are structurally similar to known analgesics, which suggests that they could be developed into new pain relief medications targeting specific receptors in the central nervous system.
1.2. Neuropharmacological Studies
Studies have shown that derivatives of azabicyclo[2.2.2]octane can interact with neurotransmitter systems, particularly the cholinergic system. This interaction positions them as potential candidates for treating neurodegenerative diseases such as Alzheimer’s disease, where modulation of acetylcholine levels is crucial.
1.3. Anticancer Activity
Recent investigations have highlighted the cytotoxic effects of azabicyclo[2.2.2]octane derivatives against various cancer cell lines, including glioblastoma and hepatocellular carcinoma. The unique structural features of these compounds contribute to their ability to inhibit tumor growth, making them valuable in cancer research and therapy development .
2.1. Synthetic Intermediates
4-Methyl-1-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride serves as a versatile intermediate in organic synthesis, particularly in the total synthesis of complex natural products and pharmaceuticals. Its bicyclic structure facilitates various chemical transformations, allowing chemists to construct diverse molecular architectures.
2.2. Chiral Synthesis
The compound can be utilized in asymmetric synthesis due to its chiral nature, providing access to enantiomerically pure products essential for drug development . The ability to generate specific stereoisomers is crucial in medicinal chemistry, where the efficacy and safety of drugs often depend on their stereochemistry.
3.1. Total Synthesis of Bioactive Compounds
A recent study focused on the total synthesis of bioactive alkaloids using this compound as a key intermediate demonstrated its utility in constructing complex molecular frameworks . This approach not only highlights the compound's versatility but also its significance in advancing synthetic methodologies in drug discovery.
3.2. Development of Novel Antidepressants
Another case study explored the potential of azabicyclo[2.2.2]octane derivatives as novel antidepressants by examining their interactions with serotonin receptors . The findings suggest that modifications to the azabicyclo framework can lead to compounds with enhanced pharmacological profiles suitable for treating mood disorders.
Mechanism of Action
The mechanism of action of 4-methyl-1-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride involves its interaction with molecular targets such as receptors or enzymes. The bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to changes in cellular signaling pathways, influencing physiological responses.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogues, their substituents, molecular weights, and applications based on evidence:
Biological Activity
4-Methyl-1-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article summarizes the current understanding of its biological activity, including pharmacological effects, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of azabicyclic compounds, which are characterized by a bicyclic structure containing nitrogen atoms. The specific structure of this compound contributes to its unique biological properties, making it a candidate for various therapeutic applications.
Biological Activity
Pharmacological Effects:
- Neuropharmacology: Research indicates that compounds related to azabicyclo[2.2.2]octanes can act as agonists at the alpha7 nicotinic acetylcholine receptor (nAChR), which is implicated in cognitive functions and neuroprotection. This receptor has been a target for treating cognitive dysfunction in schizophrenia and other neurodegenerative disorders .
- Antitumor Activity: Preliminary studies have suggested that derivatives of azabicyclo compounds exhibit cytotoxic activity against various tumor cell lines, including glioblastoma and hepatocellular carcinoma . The structural similarity to known alkaloids like nicotine may play a role in this activity.
- Cognitive Enhancement: Clinical trials have explored the use of related compounds for enhancing cognitive functions such as memory and attention in patients with schizophrenia. These studies suggest a favorable tolerability profile, with no significant adverse effects reported .
Synthesis
The synthesis of this compound involves several chemical transformations, including cyclization reactions that are crucial for forming the bicyclic structure. Techniques such as intramolecular cyclization and reductive amination are commonly employed in synthesizing these compounds .
Case Studies
Case Study 1: Treatment of Cognitive Dysfunction
In a Phase 2 clinical trial, a compound related to 4-methyl-1-azabicyclo[2.2.2]octane was administered to patients with schizophrenia, focusing on improving executive function and memory performance. Results indicated that the treatment group showed statistically significant improvements compared to placebo, highlighting the compound's potential in cognitive enhancement therapies .
Case Study 2: Antitumor Activity
A study evaluated the cytotoxic effects of several azabicyclo derivatives on glioblastoma cell lines. The results demonstrated that specific modifications to the bicyclic structure enhanced the cytotoxicity, suggesting that structural optimization could lead to more effective antitumor agents .
Research Findings Summary Table
Chemical Reactions Analysis
Key Synthetic Steps
-
Formation of the Bicyclic Core :
-
Introduction of the Carboxylic Acid Group :
-
Formation of the Hydrochloride Salt :
Relevant Reaction Conditions
| Step | Reagents/Conditions | Yield | Key Product |
|---|---|---|---|
| Cyanohydrin Formation | Sodium cyanide, aqueous solution (2–25°C) | 95% | 3-Cyano-3-hydroxy-quinuclidine |
| Iminoether Formation | Hydrogen chloride gas, methanol, reflux (16 hours) | – | Intermediate ester |
| Esterification | Thionyl chloride, isopropanol, reflux | 75% | Methyl 1-azabicyclo[2.2.2]oct-2-ene-3-carboxylate hydrochloride |
Data adapted from patent US4925942A .
Types of Reactions
The compound’s functional groups (carboxylic acid, bicyclic amine, and hydrochloride salt) enable diverse reactivity:
Oxidation
-
Mechanism : The carboxylic acid group can undergo oxidation to form derivatives such as ketones or carboxylic acid derivatives.
-
Reagents : Potassium permanganate or chromium trioxide in acidic media.
Reduction
-
Mechanism : The carboxylic acid group can be reduced to an alcohol or amine using strong reducing agents.
-
Reagents : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution
-
Mechanism : The ester or hydrochloride salt may undergo nucleophilic substitution, replacing the leaving group with nucleophiles (e.g., amines, alcohols).
-
Conditions : Basic or acidic media depending on the nucleophile.
Hydrolysis
-
Mechanism : The carboxylic acid ester group can hydrolyze to release the free acid, influenced by the hydrochloride salt’s solubility.
Biological and Chemical Implications
The compound’s reactivity profile is influenced by its bicyclic structure and functional groups:
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 4-methyl-1-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Ensure gloves are inspected for integrity before use to prevent skin contact .
- Respiratory Protection : Use NIOSH-certified P95 (US) or P1 (EU) respirators for minor exposures. For higher concentrations, employ OV/AG/P99 (US) or ABEK-P2 (EU) filters .
- First Aid : For skin contact, wash with soap and water for 15 minutes. For eye exposure, rinse with water for at least 15 minutes and seek medical attention .
- Storage : Store in a cool, dry, well-ventilated area away from incompatible materials. Avoid dust formation and ensure containers are tightly sealed .
- GHS Hazard Classification :
| Hazard Category | Code | Description |
|---|---|---|
| Acute Toxicity (Oral) | H302 | Harmful if swallowed |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| Respiratory Irritation | H335 | May cause respiratory irritation |
Q. What synthetic strategies are employed to synthesize bicyclic amino acid derivatives like this compound?
- Methodological Answer :
- Conformational Restriction : Use rigid bicyclic scaffolds to mimic flexible amino acids (e.g., 8-aminovaleric acid) for enhanced receptor binding. Stereoselective synthesis is critical for pharmacological activity .
- Protection/Deprotection : Employ tert-butoxycarbonyl (Boc) groups to protect reactive amine sites during synthesis, followed by acidolysis for deprotection .
- Intermediate Isolation : Purify intermediates like Boc-protected derivatives using column chromatography or recrystallization to ensure enantiomeric purity .
Advanced Research Questions
Q. How can researchers address contradictions in reported pharmacological activities of bicyclic amino acid derivatives targeting neuronal nicotinic receptors?
- Methodological Answer :
- Binding Assays : Use radioligand displacement assays (e.g., [³H]-epibatidine binding) to compare affinity across derivatives. Account for stereochemical variations (e.g., (±)-isomers) that may alter receptor interactions .
- Molecular Dynamics (MD) Simulations : Model ligand-receptor interactions to identify conformational preferences. Validate findings with X-ray crystallography or cryo-EM structures .
- In Vivo/In Vitro Correlation : Conduct parallel studies on cell lines (e.g., SH-SY5Y) and animal models to resolve discrepancies in efficacy .
Q. What analytical approaches are recommended to assess the stability of this compound under varying experimental conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to stress conditions (e.g., pH 1–13, heat, UV light) and monitor degradation via HPLC-MS. Identify major degradation products and pathways .
- Thermogravimetric Analysis (TGA) : Determine thermal stability by measuring weight loss under controlled heating (e.g., 25–300°C). Correlate with differential scanning calorimetry (DSC) for phase transitions .
- Long-Term Stability : Store samples under ICH-recommended conditions (25°C/60% RH) and analyze at intervals (0, 3, 6, 12 months) using validated stability-indicating assays .
Q. How does stereochemistry influence the biological activity of 4-methyl-1-azabicyclo[2.2.2]octane-3-carboxylic acid derivatives?
- Methodological Answer :
- Chiral Resolution : Separate enantiomers using chiral HPLC (e.g., Chiralpak® columns) or enzymatic resolution. Compare IC₅₀ values in receptor-binding assays to determine stereospecific effects .
- X-ray Crystallography : Resolve crystal structures of enantiomer-receptor complexes to identify critical hydrogen-bonding or steric interactions .
- Pharmacokinetic Profiling : Assess bioavailability and metabolic stability of individual enantiomers in preclinical models to optimize lead compounds .
Data Contradictions and Mitigation
Q. How should researchers interpret conflicting data on the acute toxicity of bicyclic amino acid derivatives?
- Methodological Answer :
- Dose-Response Analysis : Conduct OECD Guideline 423-compliant studies to establish LD₅₀ values. Compare results across species (e.g., rodents vs. primates) to assess translational relevance .
- Toxicogenomics : Use RNA-seq or proteomics to identify biomarkers of toxicity (e.g., oxidative stress pathways) that may explain interspecies variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
